molecular formula C23H36O2 B1197209 Cardanolide CAS No. 4427-84-3

Cardanolide

Cat. No.: B1197209
CAS No.: 4427-84-3
M. Wt: 344.5 g/mol
InChI Key: AQARKTASOBROAE-OCYOQFCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cardanolide is a steroid with the molecular formula C23H36O2 and a molecular weight of 344.53 g/mol . It features the characteristic cyclopentanoperhydrophenanthrene core structure of a steroid and is defined by a saturated lactone ring attached at the C17 position . This structure makes it the core aglycone (non-sugar) component of the cardenolide class of cardiac glycosides, which are known for their potent biological activity . The primary and well-established mechanism of action for cardenolides like this compound is the potent inhibition of the Na+/K+-ATPase (sodium-potassium pump) in cell membranes . By binding to the alpha-subunit of this pump, this compound disrupts ionic gradients, leading to an increase in intracellular calcium levels . This mechanism is fundamental to its historical application in cardiovascular research, particularly in the study of heart failure and arrhythmias, where it exerts a positive inotropic effect (strengthening the force of heart contractions) . Beyond cardiovascular studies, this compound is a valuable compound in oncological research. Its inhibition of Na+/K+-ATPase can activate various intracellular signaling pathways, such as Src and MAPK, which are implicated in regulating cell proliferation, apoptosis, and differentiation . This has spurred investigations into its potential as an anti-tumor agent . Furthermore, research has expanded to explore its possible neuroprotective effects, antiviral properties, and role in immune-inflammatory processes . As a naturally occurring compound found in certain plants and insects, it is also a subject of interest in ecological and evolutionary studies concerning plant-herbivore interactions and chemical defense . This product is intended for use in laboratory research only, as a reference standard or biological probe. It is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

4427-84-3

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

IUPAC Name

(4R)-4-[(8R,9S,10S,13S,14R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one

InChI

InChI=1S/C23H36O2/c1-22-11-4-3-5-16(22)6-7-17-19-9-8-18(15-13-21(24)25-14-15)23(19,2)12-10-20(17)22/h15-20H,3-14H2,1-2H3/t15-,16?,17-,18+,19+,20-,22-,23+/m0/s1

InChI Key

AQARKTASOBROAE-OCYOQFCJSA-N

SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CC(=O)OC5)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@H]1CC[C@@H]2[C@H]4CC(=O)OC4)CCC5[C@@]3(CCCC5)C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CC(=O)OC5)C

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Cardanolides are primarily recognized for their role as cardiac glycosides, which have been extensively studied for their effects on heart function. The following table summarizes key pharmacological applications of cardanolides:

Compound Source Primary Application Mechanism of Action
DigitoxinDigitalis purpureaTreatment of heart failureInhibition of Na+^+/K+^+-ATPase, increasing cardiac contractility
DigoxinDigitalis lanataAtrial fibrillation managementPositive inotropic effect; slows heart rate
OuabainStrophanthus gratusExperimental treatment for arrhythmiasSimilar mechanism to other cardanolides
Cardanolide derivativesVarious plants (e.g., milkweed)Ecological studies on predator-prey interactionsToxicity deters herbivores; affects sodium-potassium balance in cells

Case Study: Digitoxin and Heart Failure

A significant body of research has focused on digitoxin, a well-known this compound. Studies indicate that digitoxin enhances cardiac output and improves symptoms in patients with heart failure. It binds to plasma proteins, particularly human serum albumin, which influences its pharmacokinetics and therapeutic efficacy . The binding affinity is characterized by an association constant that varies with temperature, indicating temperature-dependent pharmacodynamics .

Ecological Applications

Cardanolides serve critical roles in plant defense mechanisms. Many plants produce these compounds to deter herbivores due to their toxicity. This section discusses the ecological implications of cardanolides.

Toxicity and Herbivore Resistance

Cardanolides are toxic to many vertebrates, acting as a defense mechanism for plants like milkweeds (Asclepias spp.). Monarch butterflies (Danaus plexippus) are notable for their ability to sequester these toxins without adverse effects, thereby becoming distasteful to predators . The following table illustrates the ecological interactions involving cardanolides:

Species Role Interaction with Cardanolides
Monarch ButterflyHerbivoreSequesters toxins for defense against predators
Black-backed OriolePredatorEvolved tolerance to this compound toxicity
MilkweedPlantProduces cardanolides as a chemical defense

Biochemical Interactions

Cardanolides interact with various biological systems beyond their cardiac effects. They inhibit the Na+^+/K+^+-ATPase enzyme, crucial for maintaining cellular ion gradients. This inhibition can lead to increased intracellular calcium levels, enhancing cardiac contractility but also posing risks of toxicity if mismanaged.

Binding Studies

Research has shown that digitoxin and related compounds bind predominantly to serum albumin in human plasma. This binding is characterized by high affinity and specificity, influencing the pharmacokinetics of these drugs significantly. The thermodynamic properties of this interaction suggest complex biochemical pathways that could be targeted for therapeutic interventions .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Cardanolide and Analogues

Compound Molecular Formula Molecular Weight Key Functional Groups Lactone Ring Configuration
5β-Cardanolide C₂₃H₃₄O₄ 374.25 g/mol 3β-OH, 14β-OH, 20R-configuration 5-membered 5β,14β,20R
Dihydroouabain C₂₉H₄₆O₁₂ 586.67 g/mol 1β-OH, 11α-OH, sugar moiety (6-deoxy-α-L-mannopyranosyl) 5-membered 1β,3β,5β,11α,20α
Gitoxigenin C₂₃H₃₄O₅ 390.24 g/mol 3β-OH, 14β-OH, 16β-OH 5-membered 5β,14β,16β
Digitoxigenin C₂₃H₃₄O₄ 374.25 g/mol 3β-OH, 14β-OH 5-membered 5β,14β

Key Observations :

  • Sugar Moieties: Dihydroouabain contains a glycosidic group, enhancing solubility and bioavailability compared to non-glycosylated cardanolides like gitoxigenin .
  • Hydroxylation Patterns: Gitoxigenin’s additional 16β-OH group increases polarity and alters binding affinity to Na+/K+ ATPase compared to 5β-cardanolide .
  • Stereochemistry: The 20R-configuration in cardanolides contrasts with the 20α-configuration in dihydroouabain, affecting enzymatic inhibition kinetics .

Pharmacological Activity

Cardanolides exhibit varying potencies due to structural nuances:

  • 5β-Cardanolide: Demonstrates moderate Na+/K+ ATPase inhibition (IC₅₀ ~10⁻⁷ M) but lower cytotoxicity compared to digitoxigenin .
  • Dihydroouabain : Glycosylation enhances membrane permeability, yielding higher cardiotonic activity (IC₅₀ ~10⁻⁸ M) .
  • Gitoxigenin : The 16β-OH group reduces lipophilicity, decreasing cellular uptake but improving selectivity for renal ATPase isoforms .

Q & A

Q. What are the primary methodologies for isolating and characterizing cardanolides from plant sources?

Cardanolides are typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural elucidation relies on spectroscopic methods: nuclear magnetic resonance (NMR) for stereochemical analysis, mass spectrometry (MS) for molecular weight determination, and infrared (IR) spectroscopy for functional group identification. Researchers must validate purity using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with UV detection .

Q. How can researchers validate the bioactivity of cardanolides in preliminary assays?

Initial bioactivity screening often involves in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines. Dose-response curves and IC50 values are calculated to assess potency. Positive controls (e.g., doxorubicin) and replicates (n ≥ 3) are critical to ensure reproducibility. Researchers should also account for solvent interference by including vehicle controls .

Q. What are the key challenges in synthesizing cardanolide derivatives, and how can they be addressed?

Challenges include stereochemical control during synthetic modifications and instability of the lactone ring. Protecting group strategies, such as ketal formation (e.g., ethylene glycol under vacuum distillation), are employed to stabilize reactive sites during hydrogenation or oxidation steps . Post-reaction purification via flash chromatography or recrystallization ensures product integrity .

Advanced Research Questions

Q. How can conflicting data on this compound bioactivity across studies be systematically analyzed?

Contradictions may arise from differences in cell line sensitivity, compound purity, or assay conditions. Researchers should:

  • Perform meta-analyses to identify trends across datasets.
  • Validate results using orthogonal assays (e.g., apoptosis markers vs. viability assays).
  • Apply statistical tools (e.g., ANOVA with post-hoc tests) to discern significant variations .
  • Report detailed experimental parameters (e.g., incubation time, serum concentration) to enable cross-study comparisons .

Q. What experimental designs are optimal for studying this compound interactions with Na+/K+-ATPase?

Use purified Na+/K+-ATPase isoforms in in vitro inhibition assays. Measure ouabain-sensitive ATP hydrolysis via colorimetric phosphate detection. Include positive controls (e.g., ouabain) and test cardanolides at physiological pH (7.4). Kinetic analyses (e.g., Lineweaver-Burk plots) can differentiate competitive vs. non-competitive inhibition mechanisms. Isoform specificity should be confirmed using recombinant proteins .

Q. How can researchers address low yields in this compound biosynthesis via plant cell cultures?

Optimize elicitors (e.g., jasmonic acid or fungal extracts) to upregulate biosynthetic pathways. Monitor gene expression (qRT-PCR) of key enzymes (e.g., pregnane X receptor regulators). Use metabolomic profiling (LC-MS/MS) to identify bottlenecks in precursor flux. Scaling-up bioreactors with controlled oxygen and nutrient delivery can improve productivity .

Q. What strategies mitigate this compound degradation during long-term stability studies?

Conduct accelerated stability testing under varying pH, temperature, and light conditions. Analytical methods like HPLC-UV or UPLC-PDA track degradation products. Lyophilization or encapsulation in lipid-based nanoparticles enhances shelf-life. Degradation kinetics should be modeled using Arrhenius equations to predict storage conditions .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research proposals?

  • Feasible: Ensure access to specialized instrumentation (e.g., NMR, LC-MS) via collaborations.
  • Novel: Prioritize understudied this compound derivatives or novel molecular targets.
  • Ethical: Adhere to institutional guidelines for animal or human cell line use.
  • Relevant: Align with global health priorities (e.g., anticancer or antiparasitic applications) .

Q. What statistical approaches are recommended for this compound dose-response studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Assess goodness-of-fit via R² and residual plots. For multi-dose comparisons, apply mixed-effects models to account for inter-experiment variability. Report confidence intervals (95%) and effect sizes .

Data Management and Reproducibility

Q. How should researchers document synthetic protocols to ensure reproducibility?

Include step-by-step procedures with exact reaction conditions (temperature, solvent ratios, catalyst loading). Publish spectral data (NMR, IR) in supplementary materials. Use standardized nomenclature (IUPAC) and deposit raw data in open-access repositories (e.g., Zenodo) .

Q. What are best practices for reconciling discrepancies between in vitro and in vivo this compound efficacy data?

Perform pharmacokinetic studies (e.g., bioavailability, half-life) to assess compound stability in vivo. Use isotopic labeling (e.g., ¹⁴C-cardanolides) to track metabolite formation. Cross-validate findings using transgenic animal models or humanized xenografts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cardanolide
Reactant of Route 2
Cardanolide

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